N-(3beta-Hydroxy-30-((2'-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton. This compound is characterized by the presence of multiple functional groups, including a hydroxy group, a thioether linkage, and an amino acid moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:
Formation of the Lupane Skeleton: This step may involve the cyclization of squalene or other triterpenoid precursors under acidic conditions.
Introduction of Functional Groups: Hydroxylation, thioether formation, and amino acid coupling are carried out using specific reagents and catalysts. For example, hydroxylation can be achieved using osmium tetroxide, while thioether formation might involve the reaction of a thiol with an alkyl halide.
Final Coupling: The final step involves coupling the lupane derivative with an amino acid, which can be facilitated by peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of engineered microorganisms to produce the lupane skeleton, followed by chemical modification to introduce the desired functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Jones reagent.
Reduction: The thioether linkage can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, EDCI, DCC.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Thiols or alcohols.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of a lupane skeleton with an amino acid moiety, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
150840-83-8 |
---|---|
Molecular Formula |
C43H73NO5S |
Molecular Weight |
716.1 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,13aR,13bS)-9-hydroxy-1-[3-(2-hydroxyethylsulfanyl)prop-1-en-2-yl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C43H73NO5S/c1-30(29-50-28-27-45)31-18-23-43(38(49)44-26-14-12-10-8-7-9-11-13-15-36(47)48)25-24-41(5)32(37(31)43)16-17-34-40(4)21-20-35(46)39(2,3)33(40)19-22-42(34,41)6/h31-35,37,45-46H,1,7-29H2,2-6H3,(H,44,49)(H,47,48)/t31-,32+,33-,34?,35-,37+,40-,41+,42+,43-/m0/s1 |
InChI Key |
UVSAVYCJNRMRFC-BOWRCTOHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CCC4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSCCO)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSCCO)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.